molecular formula C11H20N2O3 B7578249 2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide

2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B7578249
M. Wt: 228.29 g/mol
InChI Key: MKSXMXDYFUGKFE-RGURZIINSA-N
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Description

2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide, also known as (S)-Pyrrolidine-2-methanol acetamide oxolane-2-carboxylate, is a chemical compound used in scientific research. It is a chiral building block that is used in the synthesis of various pharmaceuticals and biologically active molecules.

Mechanism of Action

The mechanism of action of 2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide is not well understood. However, it is believed to act as a chiral auxiliary in the synthesis of other chiral compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a non-toxic compound that is relatively stable under normal laboratory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide in lab experiments is its ability to act as a chiral auxiliary, which allows for the synthesis of other chiral compounds. However, one of the limitations is its cost, as it is a relatively expensive compound.

Future Directions

There are several future directions for the use of 2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide in scientific research. One possible direction is the development of new synthetic methods for the compound. Another direction is the exploration of its potential use in the synthesis of new pharmaceuticals and biologically active molecules. Additionally, further research is needed to better understand the mechanism of action and the biochemical and physiological effects of the compound.
Conclusion:
In conclusion, this compound is a chiral building block that is widely used in scientific research. Its ability to act as a chiral auxiliary allows for the synthesis of other chiral compounds. Although there is limited information available on its mechanism of action and biochemical and physiological effects, it is known to be a non-toxic compound that is relatively stable under normal laboratory conditions. There are several future directions for the use of this compound in scientific research, including the development of new synthetic methods and the exploration of its potential use in the synthesis of new pharmaceuticals and biologically active molecules.

Synthesis Methods

2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide is synthesized by the reaction of (S)-Pyrrolidine-2-methanol with oxalyl chloride, followed by the addition of oxolane-2-carboxylic acid. The resulting compound is purified by column chromatography to obtain the final product.

Scientific Research Applications

2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide is widely used in scientific research as a chiral building block for the synthesis of various pharmaceuticals and biologically active molecules. It is also used as a starting material for the synthesis of other chiral compounds.

properties

IUPAC Name

2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-9-3-4-13(7-9)8-11(15)12-6-10-2-1-5-16-10/h9-10,14H,1-8H2,(H,12,15)/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSXMXDYFUGKFE-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)CN2CC[C@@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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